molecular formula C8H10N2O2 B593103 2-Isopropyl-5-nitropyridine CAS No. 131941-21-4

2-Isopropyl-5-nitropyridine

Cat. No.: B593103
CAS No.: 131941-21-4
M. Wt: 166.18
InChI Key: NHGFJXPCQGXISU-UHFFFAOYSA-N
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Description

2-Isopropyl-5-nitropyridine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, characterized by the presence of an isopropyl group at the second position and a nitro group at the fifth position on the pyridine ring

Scientific Research Applications

2-Isopropyl-5-nitropyridine finds applications in several areas of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals due to its unique reactivity profile.

Safety and Hazards

2-Isopropyl-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for 2-Isopropyl-5-nitropyridine could involve further exploration of its synthesis methods and potential applications. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-nitropyridine typically involves nitration of 2-isopropylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents. For example, reaction with amines can lead to the formation of substituted amino derivatives.

    Oxidation: Although less common, the isopropyl group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Amines, alkoxides, or other nucleophiles under appropriate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Isopropyl-5-aminopyridine.

    Substitution: Various substituted amino or alkoxy derivatives.

    Oxidation: Corresponding ketones or carboxylic acids.

Comparison with Similar Compounds

  • 2-Isopropyl-3-nitropyridine
  • 2-Isopropyl-4-nitropyridine
  • 2-Isopropyl-6-nitropyridine

Comparison: 2-Isopropyl-5-nitropyridine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions. The position of the nitro group also affects the compound’s electronic properties, making it distinct in terms of its applications and effectiveness in various research fields.

Properties

IUPAC Name

5-nitro-2-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(2)8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGFJXPCQGXISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667476
Record name 5-Nitro-2-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131941-21-4
Record name 5-Nitro-2-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-3,5-dinitro-2-pyridone (8.0 g, 40 mmol) in methyl alcohol (20 mL) was added dropwise 3-methyl-2-butanone (5.1 mL, 48 mmol), followed by ammonia solution in methyl alcohol (10.0 g, 17%, 100 mmol). The reaction mixture was heated at 70° C. for 2.5 h under atmospheric pressure. The solvent was removed under vacuum and the residual oil was dissolved in CH2Cl2, and then filtered. The filtrate was dried over Na2SO4 and concentrated to afford 2-isopropyl-5-nitro-pyridine (1.88 g, 28%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Three

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